N-[2-(2-chlorophenoxy)ethyl]-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
Compound 1 , is a synthetic organic compound. Its structure consists of an indole ring, an oxoacetamide group, and a chlorophenoxyethyl side chain. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of Compound 1 involves coupling tryptamine (1) with an ibuprofen derivative (2) via an amide bond formation. The reaction proceeds as follows:
Ibuprofen Activation: N,N’-dicyclohexylcarbodiimide (DCC) is used as a “dehydrating” reagent to activate the carboxyl group of ibuprofen (2).
Amide Bond Formation: The activated ibuprofen reacts with tryptamine (1), resulting in the formation of Compound 1.
Industrial Production:: Industrial-scale production typically employs similar synthetic routes, optimizing reaction conditions and scalability.
Chemical Reactions Analysis
Reactions:: Compound 1 can undergo various reactions, including:
Amide Hydrolysis: Under acidic or basic conditions, Compound 1 can be hydrolyzed back to its components.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction reactions.
Substitution: The chlorophenoxyethyl side chain can be substituted with other functional groups.
DCC: Used for carboxyl activation.
Acid/Base: For hydrolysis.
Oxidizing/Reducing Agents: For redox reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Compound 1 finds applications in:
Medicine: Potential anti-inflammatory properties due to its structural similarity to ibuprofen.
Chemistry: As a synthetic intermediate for further derivatization.
Biology: Investigating its effects on cellular pathways.
Mechanism of Action
Comparison with Similar Compounds
Compound 1’s uniqueness lies in its hybrid structure, combining features of NSAIDs (like ibuprofen) and biologically active indoles. Similar compounds include naproxen, diclofenac, and other NSAIDs.
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2-(1-methylindol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-22-12-14(13-6-2-4-8-16(13)22)18(23)19(24)21-10-11-25-17-9-5-3-7-15(17)20/h2-9,12H,10-11H2,1H3,(H,21,24) |
InChI Key |
ZRHPEYKEFJHBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
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